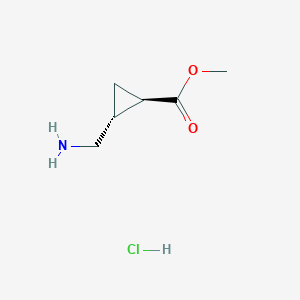
Hexidium Iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexidium iodide is a fluorescent nucleic acid stain. this compound allows assessment of Gram status by differential absorption through bacterial cell walls. Differentiation between gram-positive and gram-negative wastewater bacteria was achieved after flow cytometric analysis. Excitation/Emission maxima of ~518/600 nm upon binding DNA
科学的研究の応用
Fluorescent Staining in Microbiology
Hexidium iodide (HI) is utilized as a fluorescent nucleic acid binding dye in microbiology. It is particularly effective in differentiating between gram-positive and gram-negative organisms when used in combination with other dyes like SYTO 13 in fluorescent Gram staining techniques. This approach is beneficial for classifying clinically relevant organisms and analyzing bacterial populations in wastewater treatment, as HI can penetrate gram-positive but not gram-negative organisms, thereby enabling a clear distinction between these two types of bacteria (Mason et al., 1998); (Forster et al., 2002).
Capillary Electrophoresis and Laser-Induced Fluorescence Detection
HI is also used in the field of electrophoresis. It is applied for staining isolated cell nuclei which are then analyzed using capillary electrophoresis with postcolumn laser-induced fluorescence detection. This method helps in characterizing electrophoretic properties of isolated cell nuclei and associated impurities, offering insights into the range of electrophoretic mobility of intact or disrupted nuclei (Gunasekera et al., 2002).
Nucleic Acid Research
This compound is used in nucleic acid research, notably in the visualization and quantification of DNA in various biological processes. It is part of the cyanine dye family employed in PCR and real-time PCR methods, useful in identifying live gram-negative and gram-positive bacteria with distinct fluorescence patterns (Deligeorgiev & Vasilev, 2006).
Acetylcholinesterase Research
Research involving this compound includes its use in studying acetylcholinesterase, an enzyme critical in neuroscience. Hexidium is compared with other compounds for its binding properties and inhibition effects on the enzyme, offering insights into the enzyme's structure and function (Berman et al., 1987).
Analysis of Apoptosis
In the field of cellular biology, this compound is employed in the analysis of apoptosis through propidium iodide staining and flow cytometry. This method is used to evaluate apoptosis in different experimental models, providing a rapid and precise evaluation of cellular DNA content and identifying hypodiploid cells (Riccardi & Nicoletti, 2006).
特性
CAS番号 |
21156-66-4 |
|---|---|
分子式 |
C25H28IN3 |
分子量 |
497.42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



